molecular formula C9H9ClN2O B1627051 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide CAS No. 183871-87-6

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide

Cat. No. B1627051
M. Wt: 196.63 g/mol
InChI Key: ACISBGYPISZSHX-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide (CPC) is a heterocyclic compound belonging to the pyridine family. It is a colorless or slightly yellowish solid that is insoluble in water. It is a versatile compound that has been used in a variety of scientific research applications, including as a building block for organic synthesis and as a starting material for the synthesis of more complex compounds. In addition, CPC has been investigated for its potential use in drug discovery and development, as a catalyst in organic synthesis, and as an anti-cancer agent.

Scientific Research Applications

Synthesis and Chemical Properties

Versatile Synthesis Approaches Research has developed versatile methods for synthesizing quinolines and related fused pyridines, highlighting the foundational role of compounds like 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide in generating structurally diverse heterocyclic compounds. These synthetic routes offer broad substitution possibilities, demonstrating the compound's utility in organic synthesis and drug design (Hayes & Meth–Cohn, 1979).

Biological Applications

Antimicrobial Agents A series of pyridine-bridged carboxamide Schiff's bases, derived from pyridine carboxamides, exhibited significant bactericidal and fungicidal activities. This showcases the potential of derivatives of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide in developing new antimicrobial agents with efficacy comparable to conventional antibiotics (Al-Omar & Amr, 2010).

Material Science and Coordination Chemistry

Polymer Synthesis Novel polyamides containing the pyridyl moiety in the main chain were synthesized, demonstrating the utility of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide derivatives in creating materials with promising thermal properties and solubility in polar solvents. This opens up avenues for developing advanced materials with tailored characteristics for specific applications (Faghihi & Mozaffari, 2008).

Copper(II) Complexation Research into new pyridine carboxamide ligands has led to the synthesis of various copper(II) complexes, demonstrating the compound's relevance in coordination chemistry. These complexes, ranging from mono- to tetranuclear structures, illustrate the adaptability of pyridine carboxamides in forming coordination compounds with potential applications in catalysis, molecular recognition, and material science (Jain et al., 2004).

properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISBGYPISZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570541
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide

CAS RN

183871-87-6
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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